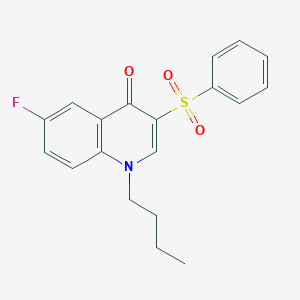

1-butyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one

描述

属性

IUPAC Name |

3-(benzenesulfonyl)-1-butyl-6-fluoroquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO3S/c1-2-3-11-21-13-18(25(23,24)15-7-5-4-6-8-15)19(22)16-12-14(20)9-10-17(16)21/h4-10,12-13H,2-3,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVRQAFUHCSNJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

Introduction of Substituents: The butyl group can be introduced via alkylation reactions, the fluoro group through halogenation, and the phenylsulfonyl group via sulfonylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

1-butyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the phenylsulfonyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dehalogenated or desulfonylated derivatives.

科学研究应用

Biological Activities

1-butyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one has been investigated for its potential biological activities, particularly as an inhibitor of various enzymes and receptors.

Antiviral Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antiviral properties. Studies have shown that similar compounds can inhibit HIV-1 reverse transcriptase, suggesting potential applications in HIV treatment . The mechanism involves the disruption of viral replication processes, making these compounds valuable in antiviral drug development.

Anticancer Properties

Quinoline derivatives are also being explored for their anticancer activities. The compound's structure allows it to interact with DNA and inhibit cell proliferation in cancer cell lines. Recent studies have indicated that modifications in the quinoline structure can enhance cytotoxicity against various cancer types, including breast and lung cancers .

Therapeutic Uses

The diverse biological activities of this compound suggest several therapeutic applications:

Antiviral Agents

Given its inhibitory effects on HIV replication, this compound could be developed into a therapeutic agent for treating HIV infections. Its efficacy against other viruses could also be explored further.

Anticancer Drugs

The compound’s potential to inhibit tumor growth positions it as a candidate for anticancer drug development. Future studies could focus on optimizing its structure to enhance selectivity and reduce toxicity towards normal cells.

Case Studies

Recent research has documented the synthesis and evaluation of quinoline derivatives, including this compound:

| Study | Findings |

|---|---|

| Study A (2019) | Demonstrated significant inhibition of HIV reverse transcriptase by quinoline derivatives; suggested structural modifications could enhance activity. |

| Study B (2020) | Reported cytotoxic effects on breast cancer cell lines; the compound showed promise in reducing cell viability at micromolar concentrations. |

| Study C (2021) | Investigated the pharmacokinetics of related quinoline compounds, highlighting the importance of solubility and bioavailability in therapeutic applications. |

作用机制

The mechanism of action of 1-butyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through binding interactions that modulate their activity. The presence of the fluoro and phenylsulfonyl groups may enhance binding affinity or selectivity for certain targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes critical structural differences and reported activities of analogous quinolin-4(1H)-one derivatives:

Impact of Substituents on Bioactivity and Physicochemical Properties

N1 Substituents :

- Butyl vs.

- Benzyl vs. Alkyl () : The 4-chlorobenzyl group in may enhance target selectivity via steric effects, whereas the butyl group in the target compound balances lipophilicity and flexibility .

C3 Modifications :

- Sulfonyl Groups : The phenylsulfonyl moiety in the target compound and analogues (e.g., ) is critical for hydrophobic interactions with enzyme active sites. Bulkier groups (e.g., 4-isopropylphenyl in ) may hinder binding, whereas simpler benzenesulfonyl () optimizes affinity .

C6/C7 Functionalization :

- Fluorine and Piperazine (HMNE3, Decarboxy Ciprofloxacin): Fluorine at C6 enhances electron withdrawal, stabilizing interactions with DNA topoisomerases. Piperazine at C7 (Decarboxy Ciprofloxacin) is a hallmark of fluoroquinolone antibiotics, absent in the target compound, suggesting divergent mechanisms .

生物活性

1-butyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one, identified by its CAS number 892759-90-9, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential, particularly in cancer treatment and neurodegenerative diseases.

The molecular formula of this compound is C25H29FN2O3S, with a molecular weight of 456.6 g/mol. The compound features a quinoline core structure, which is known for various pharmacological activities.

Research indicates that compounds with a quinoline structure can interact with several biological targets, including:

- Cyclin-dependent kinases (CDKs) : Inhibitors of CDKs are crucial in regulating the cell cycle and have been implicated in cancer treatment. The quinoline derivatives exhibit significant inhibitory effects on CDK5, which may be beneficial in treating neurodegenerative diseases like Alzheimer's and amyotrophic lateral sclerosis .

- Tubulin polymerization : Some studies suggest that quinoline derivatives can inhibit tubulin polymerization, interfering with mitotic processes in cancer cells .

Biological Activity and Case Studies

Several studies have investigated the biological activity of related quinoline compounds, providing insights into the potential applications of this compound.

Table 1: Summary of Biological Activities of Quinoline Derivatives

Pharmacological Studies

A study highlighted the synthesis and evaluation of various quinoline derivatives, including those with phenylsulfonyl groups. These derivatives demonstrated promising anti-cancer properties through mechanisms involving apoptosis induction and cell cycle arrest . Specifically, the phenylsulfonyl group enhances the interaction with biological targets, potentially increasing the efficacy of these compounds in therapeutic applications.

常见问题

Q. What are the current synthetic routes for preparing 1-butyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one, and how do reaction conditions influence yield and regioselectivity?

A metal-free radical oxidative cyclization protocol has been developed for synthesizing sulfone-containing 4-quinolones. Using o-azidoaryl acetylenic ketones and sulfonic acids with tert-butyl hydroperoxide (TBHP) as a radical initiator under argon at 80°C for 30 minutes, the reaction achieves good-to-excellent yields (65–92%) for aromatic sulfonic acids. However, aliphatic sulfonic acids (e.g., methanesulfonic acid) fail due to steric hindrance. Electron-donating groups on the aromatic ring enhance yields, while electron-withdrawing groups require optimized conditions to mitigate electronic destabilization .

Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and regioselectivity. For example, the phenylsulfonyl group’s deshielding effect on adjacent protons can validate its attachment at position 3 .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight and fragmentation patterns to distinguish regioisomers .

- HPLC-PDA/MS : Validates purity (>95%) and detects trace byproducts. Use C18 columns with acetonitrile/water gradients for separation .

Advanced Research Questions

Q. How can Quantitative Structure-Cytotoxicity Relationship (QSCR) models guide the structural optimization of derivatives for enhanced antitumor activity?

A validated QSCR model (predictive accuracy: 92.27%) for fluoroquinolone analogues reveals:

- Hydrogen Count : Direct proportionality to cytotoxicity, suggesting hydrogen-bonding interactions enhance target binding .

- Substituent Effects : Avoid bulky groups (e.g., cyclopropyl rings) at position 3 to reduce steric clashes. Sulfur and nitrogen exclusion improves metabolic stability .

- Design Example : The REPUBLIC1986 derivative (predicted IC = 0.45 µM against CHO cells) incorporates a triazole moiety for hydrogen bonding and a truncated alkyl chain to minimize steric hindrance .

Q. What mechanistic insights explain the role of radical initiators in the synthesis of sulfone-containing 4-quinolones, and how do steric/electronic factors affect reaction outcomes?

TBHP generates sulfate radicals (SO) that initiate cyclization by abstracting hydrogen from the acetylenic ketone, forming a carbon-centered radical. This intermediate undergoes cyclization with the azido group, followed by rearomatization to yield the 4-quinolone core. Steric hindrance from aliphatic sulfonic acids disrupts radical stabilization, while electron-donating groups on aryl sulfonic acids stabilize transition states via resonance .

Q. What experimental strategies resolve contradictory biological activity data across different cell lines or assay conditions?

- Dose-Response Profiling : Test IC values in multiple cell lines (e.g., CHO, HeLa) to identify cell-type-specific sensitivity .

- Metabolic Stability Assays : Use liver microsomes to assess cytochrome P450-mediated degradation, which may explain variability in efficacy .

- Target Engagement Studies : Employ fluorescence polarization assays to quantify binding affinity to molecular targets (e.g., topoisomerase II) under varying pH and ionic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。